molecular formula C8H9I B072087 2-Iodo-1,4-dimethylbenzene CAS No. 1122-42-5

2-Iodo-1,4-dimethylbenzene

Cat. No.: B072087
CAS No.: 1122-42-5
M. Wt: 232.06 g/mol
InChI Key: WYZVNUSNUCABRF-UHFFFAOYSA-N
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Description

2-Iodo-1,4-dimethylbenzene, also known as this compound, is an organic compound with the molecular formula C8H9I. It is a derivative of p-xylene where one of the hydrogen atoms on the benzene ring is replaced by an iodine atom.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

. In these reactions, the halide (iodine in this case) is replaced by a nucleophile, which could be a biomolecule like an enzyme or protein. The exact nature of these interactions would depend on the specific nucleophile involved .

Molecular Mechanism

The molecular mechanism of action of 2-Iodo-1,4-dimethylbenzene is not well-defined due to the lack of specific studies. Based on its structure, it can be hypothesized that it might interact with biomolecules through nucleophilic substitution reactions, potentially leading to changes in gene expression or enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodo-1,4-dimethylbenzene can be synthesized through several methods:

Industrial Production Methods: While specific industrial production methods for 2-iodo-p-xylene are not extensively documented, the above synthetic routes can be scaled up for industrial applications, with appropriate safety and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-1,4-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Coupling: Palladium catalysts are often employed in coupling reactions.

Major Products:

Scientific Research Applications

2-Iodo-1,4-dimethylbenzene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Iodo-1,4-dimethylbenzene is unique due to the specific positioning of the iodine and methyl groups, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic applications where regioselectivity is important .

Properties

IUPAC Name

2-iodo-1,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9I/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZVNUSNUCABRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061527
Record name Benzene, 2-iodo-1,4-dimethyl-
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Molecular Weight

232.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1122-42-5
Record name 2-Iodo-1,4-dimethylbenzene
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Record name Benzene, 2-iodo-1,4-dimethyl-
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Record name p-Xylene, 2-iodo-
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Record name Benzene, 2-iodo-1,4-dimethyl-
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Record name Benzene, 2-iodo-1,4-dimethyl-
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Record name 2-iodo-p-xylene
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Record name 2-Iodo-p-xylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing 2-Iodo-p-xylene?

A1: Halogenated aromatic compounds, such as 2-Iodo-p-xylene, are valuable building blocks in organic synthesis. [] The presence of the iodine atom allows for various chemical transformations, making this compound a useful intermediate in the production of more complex molecules.

Q2: What synthetic approach is highlighted in the research for obtaining 2-Iodo-p-xylene?

A2: The abstract mentions "halogenation, iodination" and "metalation reactions, thallium" as keywords. [] This suggests the research likely focuses on a synthesis route involving thallium-mediated iodination of p-xylene. Thallium(III) trifluoroacetate is known to facilitate electrophilic aromatic substitution reactions, leading to the introduction of iodine into the aromatic ring.

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